Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used as dyes due to their vivid colors. This particular compound is known for its bright yellow crystalline appearance and is used in various industrial applications, including dyeing textiles and as a reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from 4-nitroaniline. This salt is then coupled with salicylaldehyde in the presence of sodium hydroxide to form the desired azo compound. The reaction can be summarized as follows:
- Formation of diazonium salt: 4-nitroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
- Coupling reaction: The diazonium salt is then reacted with salicylaldehyde in an alkaline medium (sodium hydroxide) to form Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using column chromatography with a mixture of hexane and ethyl acetate as the eluent .
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are commonly used.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- involves its interaction with various molecular targets. The compound can undergo tautomerism, where it exists in equilibrium between its azo and hydrazone forms. This tautomerism is influenced by the solvent and pH conditions. The azo form is predominant in nonpolar and polar protic solvents, while the hydrazone form is stabilized in basic solvents . The compound’s biological activity is attributed to its ability to interact with cellular components, leading to potential antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but lacks the azo group.
4-Hydroxybenzaldehyde: Similar structure but lacks the nitro and azo groups.
Uniqueness: Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is unique due to the presence of both hydroxyl and nitro groups along with the azo linkage. This combination imparts distinct chemical properties, making it valuable in various applications, especially in dyeing and organic synthesis .
Eigenschaften
CAS-Nummer |
32041-64-8 |
---|---|
Molekularformel |
C13H9N3O4 |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C13H9N3O4/c17-8-9-7-11(3-6-13(9)18)15-14-10-1-4-12(5-2-10)16(19)20/h1-8,18H |
InChI-Schlüssel |
ITTSIMLWANMLRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.